molecular formula C16H17NO2 B5754244 N-(2,4-dimethylphenyl)-4-methoxybenzamide

N-(2,4-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B5754244
M. Wt: 255.31 g/mol
InChI Key: HIWMCEWRIRUKSI-UHFFFAOYSA-N
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Description

General Significance of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide derivatives represent a cornerstone in the fields of chemical biology and medicinal chemistry due to their wide array of pharmacological activities. walshmedicalmedia.com These compounds serve as crucial building blocks and intermediates in the synthesis of various pharmaceuticals, including anticonvulsants and antidepressants. solubilityofthings.com The versatility of the benzamide scaffold allows for molecular modifications that have led to the development of agents with antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net

In medicinal chemistry, substituted benzamides are recognized as bioactive molecules with significant therapeutic potential. researchgate.net For instance, certain benzamide derivatives are utilized in the treatment of cardiac arrhythmias and as potent ligands for sigma-1 proteins. researchgate.net The ability to introduce various substituents onto the benzene (B151609) ring and the amide nitrogen allows for the fine-tuning of their biological activity. Researchers have successfully synthesized novel benzamide derivatives that act as potent antagonists for cellular signaling pathways, such as the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov Furthermore, the benzamide core is a key pharmacophoric element in the design of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. nih.govresearchgate.net The ongoing exploration of benzamide derivatives continues to yield new compounds with potential applications against a variety of diseases.

Structural Context and Classification of N-(2,4-dimethylphenyl)-4-methoxybenzamide

This compound is a secondary amide, specifically classified as an N-substituted benzamide. Its structure is composed of three key components: a central benzamide core, a 2,4-dimethylphenyl group, and a 4-methoxyphenyl (B3050149) group.

The core structure is derived from benzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a nitrogen atom. walshmedicalmedia.com This nitrogen is, in turn, substituted with a 2,4-dimethylphenyl ring. The carbonyl group of the amide is attached to a 4-methoxyphenyl ring. The presence and positioning of the dimethyl and methoxy (B1213986) functional groups on the respective phenyl rings are critical to the molecule's specific chemical properties and three-dimensional conformation.

Below is a data table summarizing the key chemical identifiers for this compound.

PropertyValueSource
Chemical Formula C₁₆H₁₇NO₂ sigmaaldrich.com
Molecular Weight 255.319 g/mol sigmaaldrich.com
CAS Number 127291-95-6 sigmaaldrich.com
MDL Number MFCD00425357 sigmaaldrich.com

This interactive table provides key data for this compound.

Overview of Prior Academic Research on this compound and Related Analogues

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. The compound is available from chemical suppliers as a product for early discovery research, with the note that analytical data is not typically collected by the supplier. sigmaaldrich.com However, valuable insights can be gleaned from studies on its close structural analogues.

Research into the substituent effects on the crystal structures of benzanilides (a class to which this compound belongs) provides significant context. For example, a study on the analogue N-(2,4-dimethylphenyl)-4-methylbenzamide , which differs only by a methyl group instead of a methoxy group, revealed detailed crystallographic information. nih.gov In this analogue, the two benzene rings form a dihedral angle of 75.8 (1)°, and intermolecular hydrogen bonds link the molecules into chains. nih.gov Such structural studies are fundamental to understanding how molecular conformation can influence biological activity.

Other research on different N-substituted benzamide derivatives highlights the diverse potential of this chemical class. For instance, various novel benzamide derivatives have been synthesized and evaluated for their biological activities, including their potential as smoothened antagonists for cancer therapy and as histone deacetylase inhibitors. nih.govnih.gov The synthesis of complex benzamides often involves multi-step reactions, starting from substituted benzoic acids and aromatic amines. cyberleninka.ruresearchgate.net Studies on compounds like 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide demonstrate how the core N-(2,4-dimethylphenyl)benzamide structure can be incorporated into much larger and more complex molecules with specific biological targets. mdpi.com

The table below lists some of the related benzamide analogues that have been subjects of academic research, providing a framework for the potential scientific investigation of this compound.

Compound NameKey Research Finding
N-(2,4-dimethylphenyl)-4-methylbenzamide Crystal structure and molecular conformation determined, showing a dihedral angle of 75.8 (1)° between the benzene rings. nih.gov
N-(3,4-dimethylphenyl)4-methylbenzamide Studied as part of research on substituent effects on benzanilide (B160483) crystal structures. nih.gov
2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide Synthesized and characterized as part of a series of pyridine-linked 1,2,4-oxadiazole-substituted benzamides. mdpi.com
N-(4-Methoxy-2-nitrophenyl)hexadecanamide A palmitoylethanolamide (B50096) analogue investigated for its antinociceptive effects. researchgate.net

This interactive table showcases research on compounds structurally related to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-9-15(12(2)10-11)17-16(18)13-5-7-14(19-3)8-6-13/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWMCEWRIRUKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of N 2,4 Dimethylphenyl 4 Methoxybenzamide

Established Synthetic Routes for N-(2,4-dimethylphenyl)-4-methoxybenzamide

The synthesis of this compound can be achieved through various established methods for amide bond formation. The most common and direct approach involves amidation reactions between a carboxylic acid derivative and an amine.

Amidation Reactions

The primary and most straightforward synthesis of this compound involves the reaction of a 4-methoxybenzoyl derivative with 2,4-dimethylaniline (B123086). A common method is the acylation of the amine with an acyl chloride.

A typical procedure would involve the reaction of 4-methoxybenzoyl chloride with 2,4-dimethylaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

Alternatively, the carboxylic acid itself, 4-methoxybenzoic acid , can be coupled directly with 2,4-dimethylaniline using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A similar synthesis has been reported for the related compound, N-(2,4-dimethylphenyl)-4-methylbenzamide, which was prepared from 4-methylbenzoyl chloride and 2,4-dimethylaniline. nih.gov This suggests a high probability of success for the analogous synthesis of the target compound.

Table 1: Key Reactants for Amidation Synthesis

Reactant NameChemical FormulaRole in Synthesis
4-methoxybenzoic acidC₈H₈O₃Carboxylic acid source
4-methoxybenzoyl chlorideC₈H₇ClO₂Activated carboxylic acid derivative
2,4-dimethylanilineC₈H₁₁NAmine source
PyridineC₅H₅NBase
TriethylamineC₆H₁₅NBase
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂Coupling agent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃Coupling agent

Alternative Synthetic Pathways

Beyond direct amidation, other synthetic strategies can be envisioned for the construction of this compound. One such approach is the Beckmann rearrangement of an appropriately substituted ketoxime. In this case, the required precursor would be (4-methoxyphenyl)(2,4-dimethylphenyl)methanone oxime. Treatment of this oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, would induce rearrangement to the target amide.

Another potential route is through transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed carbonylation reaction could be employed. This would involve the coupling of a 2,4-dimethylphenyl halide (e.g., 1-iodo-2,4-dimethylbenzene) with 4-methoxyaniline in the presence of carbon monoxide and a suitable palladium catalyst system.

Furthermore, the Chapman rearrangement offers a thermal route to N-arylbenzamides from aryl imidates. The required imidate precursor, which could be synthesized from 4-methoxybenzenecarboximidoyl chloride and a 2,4-dimethylphenoxide, would rearrange upon heating to yield the desired amide.

Derivatization and Analog Design

The structural framework of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a diverse range of analogs. These modifications can be systematically explored to investigate structure-activity relationships in various chemical and biological contexts.

Systematic Structural Modifications of the Benzamide (B126) Moiety

The central benzamide core can be altered in several ways. The amide bond itself can be a target for modification. For example, reduction of the amide carbonyl group would yield the corresponding secondary amine, N-((4-methoxyphenyl)methyl)-2,4-dimethylaniline.

The planarity of the amide bond can be influenced by the introduction of bulky substituents adjacent to the carbonyl group or the nitrogen atom, which can affect the compound's conformational preferences and biological activity. nih.gov

Variations in the Aryl Substituents (e.g., 2,4-dimethylphenyl and 4-methoxy)

Systematic variation of the substituents on both aromatic rings is a common strategy in medicinal chemistry and materials science to fine-tune the properties of a lead compound.

On the 2,4-dimethylphenyl ring, the methyl groups can be replaced with other alkyl groups of varying size and branching, or with electron-donating or electron-withdrawing groups such as halogens, nitro groups, or additional methoxy (B1213986) groups. The position of these substituents can also be varied to explore the isomeric space.

Similarly, the 4-methoxy group on the other phenyl ring can be substituted with a range of functional groups. For example, demethylation would yield the corresponding phenol (B47542), N-(2,4-dimethylphenyl)-4-hydroxybenzamide, which could then serve as a handle for further functionalization, such as etherification with various alkyl or aryl groups. The methoxy group could also be replaced by other alkoxy groups, alkylthio groups, or halogens.

Table 2: Examples of Potential Analogs through Aryl Substituent Variation

Analog NameModification
N-(2,4-dichlorophenyl)-4-methoxybenzamideReplacement of methyl groups with chloro groups
N-(2,4-dimethylphenyl)-4-ethoxybenzamideReplacement of methoxy group with an ethoxy group
N-(2,4-dimethylphenyl)-4-(trifluoromethyl)benzamideReplacement of methoxy group with a trifluoromethyl group
N-(3,5-dimethylphenyl)-4-methoxybenzamideIsomeric variation of the dimethylphenyl ring

Introduction of Heterocyclic or Functionalized Side Chains

The introduction of heterocyclic rings or functionalized side chains can significantly alter the physicochemical properties and biological activities of the parent molecule. Heterocyclic scaffolds are prevalent in many biologically active compounds. mdpi.comopenmedicinalchemistryjournal.com

Heterocyclic moieties could be incorporated by replacing one of the aryl rings with a heteroaromatic ring. For example, the 4-methoxyphenyl (B3050149) group could be replaced by a pyridine, pyrimidine, or thiophene (B33073) ring bearing a methoxy substituent.

Alternatively, functionalized side chains can be appended to the existing aryl rings. For instance, the phenol derivative mentioned in section 2.2.2 could be used as a starting point to introduce a side chain via an ether linkage. This side chain could contain various functional groups, such as amines, carboxylic acids, or additional heterocyclic rings. For example, reacting N-(2,4-dimethylphenyl)-4-hydroxybenzamide with a protected aminoalkyl halide followed by deprotection would yield an analog with a basic aminoalkyl side chain.

The synthesis of N-aryl benzamides containing pharmacophoric heterocyclic fragments has been reported, demonstrating the feasibility of such modifications. researchgate.net These strategies allow for the exploration of a vast chemical space and the potential discovery of new compounds with desired properties.

Green Chemistry Approaches and Process Optimization in Synthesis

The conventional synthesis is typically robust and high-yielding but often relies on volatile organic solvents (VOCs) and requires a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. These traditional conditions present several areas for green and sustainable improvements.

Table 1: Conventional Synthesis Parameters for this compound

ParameterTypical ConditionGreen Chemistry Considerations
Reactants 4-methoxybenzoyl chloride, 2,4-dimethylanilineThe use of an acyl chloride is atom-inefficient due to the loss of HCl. Alternative activation methods for the carboxylic acid are preferable.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneThese are volatile organic compounds with significant environmental and health impacts. Safer, bio-based, or solvent-free conditions are sought.
Base Pyridine, TriethylamineOften used in excess, these bases can be toxic and difficult to remove from the final product. Catalytic or recyclable bases are a better alternative.
Reaction Temp. Room temperature to refluxHigher temperatures increase energy consumption. Methods that proceed efficiently at ambient temperature are favored.
Work-up Aqueous wash, extraction with organic solventsGenerates significant aqueous and organic waste streams.

Modern approaches to amide bond formation offer a variety of greener alternatives that could be adapted for the synthesis of this compound. These strategies aim to address the shortcomings of the traditional Schotten-Baumann reaction.

One of the primary goals of green chemistry is the replacement of hazardous solvents with more environmentally benign options. Research into amide synthesis has demonstrated the utility of bio-based solvents like Cyrene™ (dihydrolevoglucosenone) as a substitute for polar aprotic solvents such as DMF and NMP. Furthermore, reactions in water, facilitated by surfactants to create micelles (micellar catalysis), or under solvent-free conditions, represent significant advancements in reducing solvent waste.

Catalytic methods for amide bond formation are another key area of green synthesis. Instead of activating the carboxylic acid with stoichiometric reagents like thionyl chloride to form the acyl chloride, catalytic methods can directly couple the carboxylic acid and the amine. Boronic acid catalysts, for example, have been shown to facilitate this direct amidation at elevated temperatures, often with the removal of water as the only byproduct, leading to a high atom economy.

Energy-efficient techniques such as microwave-assisted and ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption. Microwave-assisted synthesis, in particular, has been shown to accelerate amide formation, often leading to higher yields in a fraction of the time required for conventional heating. doi.org

Process optimization of the existing routes can also align with green chemistry principles. For instance, using a solid-supported base could simplify the purification process, as the base and its salt can be removed by simple filtration, minimizing aqueous waste from work-up procedures. Continuous flow chemistry offers another avenue for optimization, providing better control over reaction parameters, improving safety, and allowing for easier scale-up.

Table 2: Potential Green Chemistry Modifications for the Synthesis of this compound

ModificationApproachPotential Advantages
Solvent Replacement Use of water with surfactants, bio-based solvents (e.g., Cyrene™), or solvent-free conditions.Reduced toxicity and environmental impact; simplified product isolation.
Alternative Reagents Direct coupling of 4-methoxybenzoic acid and 2,4-dimethylaniline using a catalyst (e.g., boronic acids).Improved atom economy; avoidance of hazardous reagents like thionyl chloride.
Energy Efficiency Microwave-assisted or ultrasonic irradiation.Drastically reduced reaction times; lower energy consumption.
Catalysis Use of heterogeneous or recyclable catalysts for direct amidation or for the base.Simplified purification; catalyst can be reused, reducing waste and cost.
Process Intensification Continuous flow reaction systems.Enhanced safety, better heat and mass transfer, easier scalability, and potential for higher yields.

While specific, optimized green routes for this compound have yet to be detailed in dedicated studies, the extensive research into greening amide synthesis provides a clear and actionable roadmap for developing a more sustainable and efficient manufacturing process for this compound.

Biological Activities and Mechanistic Elucidation of N 2,4 Dimethylphenyl 4 Methoxybenzamide

Enzyme Inhibition Studies

Inhibition of Glycoside Hydrolases (e.g., α-Amylase)

Research specifically investigating the inhibitory effect of N-(2,4-dimethylphenyl)-4-methoxybenzamide on α-amylase, a key enzyme in carbohydrate metabolism, is not available in the current scientific literature. While various benzamide (B126) derivatives have been explored for their potential as α-amylase inhibitors, studies on this particular compound have not been reported. nih.gov

Inhibition of Urease

There is currently no published research detailing the inhibitory activity of this compound against the urease enzyme. Although different classes of compounds, including other benzamide derivatives, are known urease inhibitors, the potential of this specific molecule in modulating urease activity has not been documented.

Modulation of Melanin Biosynthesis Enzymes

Tyrosinase is a critical copper-containing enzyme that plays a central role in the initial steps of melanin production. The inhibition of this enzyme is a primary focus for developing agents that address hyperpigmentation.

A study on a series of N-arylated-4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core investigated their potential as mushroom tyrosinase inhibitors. Within this series, a derivative featuring the N-(2,4-dimethylphenyl) moiety was synthesized and evaluated. This compound demonstrated inhibitory activity against tyrosinase with a reported half-maximal inhibitory concentration (IC₅₀) value of 1.277 ± 0.083 µM. nih.gov It is important to note that this compound is a complex derivative and not this compound itself. The study compared it with other dimethyl-substituted isomers, suggesting that the position of the methyl groups on the phenyl ring influences the inhibitory potency. nih.gov

Table 1: Tyrosinase Inhibitory Activity of a Related N-(2,4-dimethylphenyl)benzamide Derivative

Compound Structure IC₅₀ (µM)

This table presents data for a complex derivative containing the N-(2,4-dimethylphenyl)benzamide moiety, as specific data for this compound is not available.

Scientific literature does not currently contain studies on the effect of this compound on the activity of dopachrome tautomerase (also known as tyrosinase-related protein-2, TRP-2, in its isomerase function). This enzyme is involved in the later stages of melanin synthesis, catalyzing the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

While direct studies on this compound are absent, research on a closely related positional isomer, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has provided significant insights into TRP-2 modulation. This compound was found to have no direct effect on the production or activity of tyrosinase itself. nih.gov However, it significantly decreased the levels of tyrosinase-related protein 2 (TRP-2), an enzyme that plays a crucial role alongside tyrosinase in the melanogenesis pathway. nih.gov

The study revealed that N-(3,5-dimethylphenyl)-3-methoxybenzamide markedly reduced both the baseline and UVB-induced expression of TRP-2. nih.gov The mechanism for this reduction appears to be post-translational, as the effect was reversed by the use of a ubiquitination inhibitor, MG-132. This suggests that the compound promotes the proteasomal degradation of the TRP-2 protein. nih.gov These findings indicate that this class of molecules can modulate melanin production by targeting TRP-2 for degradation. nih.gov

Table 2: Summary of Effects of a Positional Isomer on Melanin Biosynthesis Enzymes

Compound Effect on Tyrosinase Activity Effect on TRP-2 Protein Levels Proposed Mechanism for TRP-2 Reduction

This table presents data for a positional isomer, N-(3,5-dimethylphenyl)-3-methoxybenzamide, as specific data for the 2,4-dimethylphenyl isomer is not available.

Inhibition of Protein Farnesyltransferase

Protein farnesyltransferase (PFT) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates, a process known as farnesylation. This post-translational modification is crucial for the function of several proteins involved in cellular signaling, including the Ras superfamily of small GTP-binding proteins. nih.gov The inhibition of PFT is a significant target for therapeutic intervention, particularly in cancer research, as farnesylation is essential for the function of oncogenic Ras proteins. nih.gov Furthermore, PFT inhibitors have been investigated for their potential against parasitic diseases, as the growth of protozoan parasites like Trypanosoma brucei can be inhibited by blocking protein farnesylation. nih.gov

Despite the therapeutic interest in PFT inhibitors, a review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound against protein farnesyltransferase.

Studies on Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of these enzymes can modulate the levels of neurotransmitters in the brain, making MAO inhibitors a class of drugs used in the treatment of depression and neurodegenerative diseases, including Parkinson's disease.

However, specific research and documented findings on the inhibitory effects of this compound on either MAO-A or MAO-B are not available in the current body of scientific literature.

Investigation of Lysosomal Phospholipase A2 Inhibition

Lysosomal phospholipase A2 (LPLA2) is an enzyme that plays a key role in the degradation of phospholipids within lysosomes. Inhibition of this enzyme can lead to the accumulation of phospholipids, a condition known as phospholipidosis, which is a side effect observed with a number of drugs. nih.gov Understanding the interaction of compounds with LPLA2 is therefore important in preclinical drug development to assess potential toxicity. nih.gov

A thorough search of scientific databases and literature reveals no specific investigations into the activity of this compound as an inhibitor of lysosomal phospholipase A2.

Antimicrobial and Antiparasitic Potentials

Antibacterial Activity

N-phenylbenzamide derivatives have been a subject of interest for researchers due to their potential as antimicrobial agents. Studies have explored how different substituents on the phenyl and benzamide rings influence their antibacterial efficacy.

Research into a series of N-phenylbenzamides demonstrated that the presence of certain substituents, such as methoxy (B1213986) and halo groups, can slightly enhance antibacterial activities compared to the parent compound. mdpi.com In one such study, various N-phenylbenzamide derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While this compound was not specifically included in this particular study, the findings for structurally related compounds provide context for the potential activity of this class of molecules. For instance, a related compound, N-(2-(hydrazinecarbonyl)phenyl)-4-methoxybenzamide, was synthesized and studied, indicating that the 4-methoxybenzoyl moiety is a common feature in these investigations. mdpi.com The antibacterial activity is often determined by measuring the zone of inhibition.

Table 1: Antibacterial Activity of Selected N-Phenylbenzamide Derivatives

Compound Target Bacterium Inhibition Zone (mm)
N-phenylbenzamide (Parent Compound) Staphylococcus aureus Data not specified
N-phenylbenzamide (Parent Compound) Escherichia coli Data not specified
Methoxy-substituted N-phenylbenzamide Staphylococcus aureus Slight increase vs. parent
Methoxy-substituted N-phenylbenzamide Escherichia coli Slight increase vs. parent
Halo-substituted N-phenylbenzamide Staphylococcus aureus Slight increase vs. parent
Halo-substituted N-phenylbenzamide Escherichia coli Slight increase vs. parent

Data is qualitative as presented in the source literature, which indicates a slight increase in activity without providing specific inhibition zone measurements for all derivatives. mdpi.com

Antifungal Activity

Similar to their antibacterial potential, N-phenylbenzamide derivatives have also been evaluated for their antifungal properties. The structural features that enhance antibacterial action can also influence activity against fungal pathogens like Candida albicans.

Table 2: Antifungal Activity of N-Phenylbenzamide Derivatives against Candida albicans

Compound Inhibition Zone (mm)
N-phenylbenzamide (Parent Compound) Data not specified
Methoxy-substituted N-phenylbenzamide Less than halo-substituted
Halo-substituted N-phenylbenzamide Slightly increased vs. parent
Micafungin (25 µg, Positive Control) 23 mm

The source literature provides a comparative analysis of activity rather than specific numerical data for each derivative. mdpi.com

Anti-Trypanosomal Activity

African trypanosomiasis, or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. The search for new, effective, and less toxic treatments is a continuing effort in medicinal chemistry. Various classes of compounds, including benzamide analogues, have been explored for their potential to inhibit the growth of trypanosome parasites. rsc.orgnih.gov One of the mechanisms targeted in the development of anti-trypanosomal agents is the inhibition of the 20S proteasome.

However, there are no specific studies in the reviewed scientific literature that evaluate the anti-trypanosomal activity of this compound against Trypanosoma brucei or other trypanosomatids.

Antitubercular Activity

There is currently no specific research available that details the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

Antiproliferative and Anticancer Pathways

While the broader class of N-substituted benzamides has been investigated for antiproliferative effects, specific studies detailing these mechanisms for this compound are not present in the available research.

Inhibition of Heat Shock Protein 27 (Hsp27)

No research data could be located that specifically investigates or demonstrates the ability of this compound to inhibit Heat Shock Protein 27 (Hsp27).

Tubulin Polymerization Modulation

There are no available studies that describe the effects of this compound on tubulin polymerization or its potential to act as a microtubule-targeting agent.

Endothelin Receptor Antagonism (ET_A and ET_B)

Specific data on the activity of this compound as an antagonist for endothelin receptors ET_A and ET_B is not available in the scientific literature.

Cell Cycle Regulation Pathways

While related benzamide compounds have been shown to induce cell cycle arrest, there is no specific information detailing the pathways through which this compound may regulate the cell cycle. Studies on related N-substituted benzamides have indicated an ability to cause cell cycle blockage at the G2/M phase. nih.govresearchgate.net

Apoptosis Induction Mechanisms

No direct research is available on the specific mechanisms of apoptosis induction by this compound. Studies on other N-substituted benzamides have shown they can trigger apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.govresearchgate.net

Neuropharmacological Activities

This compound has been investigated for its potential anticonvulsant effects, primarily utilizing the maximal electroshock (MES) seizure model in rodents. The MES test is a standard preclinical screening tool used to identify compounds that can prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures in humans. nih.govuc.pt In this model, an electrical stimulus is applied to induce a seizure characterized by a tonic extension of the hindlimbs. nih.govmdpi.com The ability of a compound to prevent this hindlimb extension is considered a measure of its anticonvulsant activity. nih.gov

Studies have shown that analogs of this compound, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, are potent anticonvulsants in the MES model. nih.govnih.gov For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide demonstrated an oral ED50 of 1.7 mg/kg in mice, indicating its effectiveness in antagonizing MES-induced seizures. nih.gov Further modifications to this core structure, including the addition of methyl groups, have been explored to enhance metabolic stability while retaining anticonvulsant properties. nih.gov While specific ED50 values for this compound itself are not detailed in the provided search results, the consistent anticonvulsant activity of structurally similar benzamides in the MES model suggests a shared mechanism of action. nih.govnih.gov

The endpoint in the MES test is typically the abolition of the tonic hindlimb extension component of the seizure. nih.govmeliordiscovery.com The effectiveness of a test compound is often quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure. uc.ptmdpi.com

Anticonvulsant Activity of Related Benzamides
CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)
4-amino-N-(2,6-dimethylphenyl)benzamideMiceMESOral1.7 nih.gov
4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073)MiceMESIntraperitoneal2.6 nih.gov
Analogue with one ortho-methyl groupMiceMESOral3.5 nih.gov
Analogue with two ortho-methyl groupsMiceMESOral5.6 nih.gov

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. nih.govmdpi.com There are eight subtypes of mGluRs, classified into three groups (I, II, and III). mdpi.comnih.gov Group I includes mGluR1 and mGluR5, Group II includes mGluR2 and mGluR3, and Group III includes mGluRs 4, 6, 7, and 8. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the glutamate binding site, have been a major focus of drug discovery efforts targeting mGluRs due to their potential for subtype selectivity. nih.govnih.govyoutube.com

This compound and its analogs have been explored as potential allosteric modulators of mGluRs. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). youtube.comebi.ac.uk PAMs enhance the receptor's response to glutamate, while NAMs reduce it. mdpi.comnih.gov

Research has identified various compounds with a benzamide core structure that act as NAMs of mGluR5. mdpi.com These NAMs are considered potential therapeutic agents for several central nervous system disorders. mdpi.com The development of selective mGluR modulators is an active area of research, with a focus on understanding the structure-activity relationships that govern their potency and selectivity. nih.govmdpi.com For instance, the 2,4-dimethylphenyl moiety has been identified as a key feature for activity in some series of mGluR4 PAMs. nih.gov While the specific activity of this compound as an mGluR modulator is not explicitly detailed, the broader context of research on related benzamide structures suggests its potential to interact with these receptors. nih.govmdpi.com

Sphingosine-1-phosphate (S1P) receptors are a class of G-protein coupled receptors (S1P1-5) that are involved in a variety of physiological processes. nih.govnih.gov The S1P5 receptor is predominantly expressed in the nervous and immune systems. nih.gov Agonism of the S1P5 receptor has been linked to neuroprotective effects, making it a potential target for the treatment of neurodegenerative disorders. nih.gov

While direct evidence of this compound acting as an S1P5 agonist is not available in the provided search results, the exploration of small molecules that can selectively modulate S1P receptor subtypes is a significant area of research. nih.govnih.gov The development of selective S1P5 agonists is sought after to potentially harness the therapeutic benefits while avoiding the side effects associated with non-selective S1P receptor modulation. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of this compound and related compounds is often evaluated through their ability to scavenge free radicals. A common method for assessing this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sphinxsai.comnih.govresearchgate.net In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to a yellow-colored non-radical form. researchgate.net The extent of color change, measured spectrophotometrically, indicates the radical scavenging capacity of the compound. researchgate.net

The antioxidant activity of benzamide derivatives can be influenced by the presence of electron-donating groups. sphinxsai.com For example, compounds with methoxy and methyl groups have been shown to exhibit good antioxidant activity. sphinxsai.com The mechanism of action involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thereby neutralizing it. researchgate.net

While specific data for this compound is not provided, studies on structurally similar compounds provide insights into its potential antioxidant properties. The presence of the methoxy and dimethylphenyl groups could contribute to its ability to scavenge free radicals.

Radical Scavenging Activity of Related Compounds
Compound TypeAssayGeneral Finding
N-acylvanillamide derivatives with electron-donating groups (e.g., 4-methoxy, 4-methyl)DPPH Radical ScavengingShowed good antioxidant activity, with scavenging percentages ranging from 82.8% to 89.6% at 100 µM. sphinxsai.com
2-methoxyphenolsDPPH Radical ScavengingA linear relationship was observed between anti-DPPH radical activity and ionization potential. nih.gov
p-methoxyphenol dimerInduction Period MethodShowed a stoichiometric factor (n) of 2.8, indicating the number of free radicals trapped. mdpi.com

Anti-inflammatory Investigations

The anti-inflammatory properties of this compound can be investigated using preclinical models such as the carrageenan-induced paw edema test in rodents. springernature.comcreative-bioarray.com This model is widely used to assess the acute anti-inflammatory activity of new compounds. springernature.com Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. springernature.comnih.gov The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second phase involves the production of prostaglandins, mediated by the enzyme cyclooxygenase-2 (COX-2). nih.govnih.gov

The anti-inflammatory effect of a compound is typically quantified by measuring the reduction in paw volume or thickness compared to a control group. A significant reduction in edema suggests that the compound interferes with the inflammatory cascade.

The mechanism of anti-inflammatory action for many compounds involves the inhibition of COX enzymes. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

While specific anti-inflammatory data for this compound is not detailed, the investigation of its effects in models like the carrageenan-induced paw edema and its potential to inhibit COX enzymes would be the standard approach to characterize its anti-inflammatory profile.

Interactions with Specific Molecular Targets Beyond Enzymes and Receptors

The biological activities of this compound may extend beyond its interactions with well-defined enzymes and receptors. The broad pharmacological space occupied by benzamide derivatives suggests the potential for interactions with a variety of other molecular targets. Further research would be necessary to elucidate these potential interactions.

Structure Activity Relationship Sar Studies of N 2,4 Dimethylphenyl 4 Methoxybenzamide Analogues

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological activity of N-arylbenzamide derivatives is significantly influenced by the nature, position, and electronic properties of substituents on both the N-aryl and benzoyl rings. While specific SAR studies on N-(2,4-dimethylphenyl)-4-methoxybenzamide are not extensively documented in publicly available literature, general principles derived from related N-aryl amide series can provide valuable insights.

The electronic properties of substituents, often described by Hammett's σ parameters, play a critical role in modulating biological activity. In many series of N-arylcinnamamides, a correlation between the electronic properties of the substituents on the anilide ring and their biological activities has been observed. For instance, in some studies, electron-withdrawing groups have been shown to enhance activity.

The position of substituents on the aromatic rings can drastically alter the efficacy of the compounds. For example, in a series of N-aryl-3-oxobutanamides, the position of substituents was found to influence the outcome of multicomponent reactions, suggesting a significant steric effect. nih.gov Similarly, for N-benzylbenzamide derivatives, the position of hydroxyl groups was important for their melanogenesis inhibitory activity. nih.gov The 2,4-dimethyl substitution pattern on the N-phenyl ring of the title compound is a specific feature that likely influences its conformational preference and interaction with its biological target. The methyl groups at positions 2 and 4 can impact the dihedral angle between the phenyl ring and the amide plane, which in turn can affect binding affinity.

The 4-methoxy group on the benzoyl ring is another key feature. The position of a methoxy (B1213986) group has been shown to have a significant effect on the biological properties of other classes of compounds. nih.gov In the context of this compound, this electron-donating group at the para-position of the benzoyl ring likely plays a role in target recognition, potentially through hydrogen bonding or by influencing the electronic distribution of the carbonyl oxygen. Studies on related 4-methoxybenzoyl derivatives have highlighted the importance of this moiety for biological activity. nih.govpharmacophorejournal.com

A quantitative structure-activity relationship (QSAR) study on a series of N-aryl derivatives active against Alzheimer's disease targets identified descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment as being important for bioactivity. researchgate.netresearchgate.net These findings underscore the multifaceted nature of SAR, where electronic, steric, and hydrophobic factors collectively determine the biological efficacy of a compound.

Table 1: Influence of Substituent Properties on Biological Activity in Related Amide Series

Compound SeriesSubstituent ModificationObserved Effect on Biological ActivityReference
N-arylcinnamamidesElectron-withdrawing groups on anilide ringIncreased antibacterial and antifungal activity. mdpi.com mdpi.com
N-benzylbenzamidesHydroxyl group at 3-positionImportant for melanogenesis inhibitory activity. nih.gov nih.gov
18F-labeled benzyl (B1604629) triphenylphosphonium cationsPosition of methoxy group (ortho, meta, para)Significant effect on biological properties and clearance from organs. nih.gov nih.gov
N-aryl derivatives for Alzheimer'sAlogP98, Wiener index, Dipole momentCorrelated with inhibitory activity against AChE and BChE. researchgate.netresearchgate.net researchgate.netresearchgate.net

Impact of Amide Linkage Modifications on Activity Profiles

The amide bond is a central and structurally important feature of this compound. Modifications to this linkage, often through the use of bioisosteres, can have a profound impact on the compound's activity, metabolic stability, and pharmacokinetic properties. researchgate.netresearchgate.net Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to probe the importance of the amide's hydrogen bonding capabilities, planarity, and susceptibility to hydrolysis.

Common bioisosteres for the amide group include the thioamide, urea (B33335), and various five-membered heterocycles such as 1,2,4-oxadiazole (B8745197) and triazoles. nih.govnih.gov

Thioamides: Replacing the carbonyl oxygen with a sulfur atom to form a thioamide can alter the hydrogen bonding properties and electronic distribution of the linkage. The thioamide moiety is generally a better hydrogen bond donor and a poorer hydrogen bond acceptor compared to the amide. In some systems, this modification can lead to retained or even enhanced biological activity, while in others, it can be detrimental.

Ureas: The introduction of a urea linkage (-NH-CO-NH-) in place of the amide can increase the hydrogen bond donor capacity and alter the conformational flexibility of the molecule. Urea derivatives have been explored as isosteres in various drug discovery programs. nih.gov For example, in the development of formyl peptide receptor 2 (FPR2) agonists, urea isosteres were investigated to maintain potency while modifying pharmaceutical properties. mdpi.com

1,2,4-Oxadiazoles: These heterocycles are frequently used as stable bioisosteres of the amide bond. mdpi.com They can mimic the geometry and hydrogen bonding pattern of the amide group while offering improved metabolic stability. mdpi.com The synthesis of benzamides containing a 1,2,4-oxadiazole moiety has been reported to yield compounds with good fungicidal and larvicidal activities. researchgate.net

Triazoles: Triazoles can also serve as amide bond mimics, preserving planarity and the spatial arrangement of hydrogen bond donors and acceptors. nih.gov

The activity profile of this compound analogues with these modifications would depend heavily on the specific requirements of the biological target. If the carbonyl oxygen acts as a crucial hydrogen bond acceptor, its replacement might lead to a loss of activity. Conversely, if the amide N-H group is a key hydrogen bond donor, a urea isostere might enhance activity.

Table 2: Potential Amide Bond Bioisosteres and Their Properties

BioisostereStructural FormulaKey PropertiesPotential Impact on ActivityReference
Thioamide-C(=S)NH-Better H-bond donor, poorer H-bond acceptor than amide.Activity may be retained, enhanced, or diminished depending on target interactions. nih.gov
Urea-NHC(=O)NH-Increased H-bond donor capacity, altered conformation.Can improve binding if additional H-bond donation is favorable. mdpi.com nih.govmdpi.com
1,2,4-Oxadiazole(heterocyclic ring)Metabolically stable, mimics amide geometry and H-bonding.Can improve metabolic stability and retain or improve activity. researchgate.netmdpi.com researchgate.netmdpi.com
Triazole(heterocyclic ring)Planar, similar H-bond donor/acceptor distribution to amide.Can offer improved properties while maintaining key interactions. nih.gov nih.gov

Identification of Key Pharmacophoric Features for Target Binding and Selectivity

Based on the structure of this compound, several key pharmacophoric features can be hypothesized:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a prominent hydrogen bond acceptor. This feature is often critical for anchoring the ligand to the active site of a biological target.

Hydrogen Bond Donor: The N-H group of the amide linkage serves as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The 2,4-dimethylphenyl ring and the 4-methoxyphenyl (B3050149) ring represent two distinct aromatic and hydrophobic regions. These are likely involved in van der Waals or π-π stacking interactions with hydrophobic pockets in the target protein.

Methyl Groups: The two methyl groups on the N-phenyl ring contribute to the steric bulk and hydrophobicity of that region. Their specific positioning likely plays a role in dictating the orientation of the molecule within the binding site and can influence selectivity.

Methoxy Group: The oxygen atom of the 4-methoxy group can act as an additional hydrogen bond acceptor. The methyl group itself contributes to the lipophilicity of the benzoyl moiety.

3D-QSAR studies on other benzamide (B126) series have often highlighted the importance of steric and electrostatic fields. For instance, in a study on N-benzylbenzamide derivatives, the steric contribution of a bulky adamantyl group and the electrostatic contribution of a hydroxyl group were found to be important for activity. nih.gov Similarly, for N-(2-aminophenyl)-benzamide derivatives, 3D-QSAR models have been developed to correlate physicochemical descriptors with biological activity. nih.gov These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, thus defining the pharmacophore.

Table 3: Hypothesized Pharmacophoric Features of this compound

Pharmacophoric FeatureLocation on MoleculePotential Interaction with TargetReference
Hydrogen Bond AcceptorAmide carbonyl oxygenHydrogen bonding with amino acid residues (e.g., Ser, Thr, Asn, Gln). nih.gov
Hydrogen Bond DonorAmide N-HHydrogen bonding with amino acid residues (e.g., Asp, Glu, backbone carbonyls). nih.gov
Aromatic/Hydrophobic Region 12,4-dimethylphenyl ringπ-π stacking, hydrophobic interactions. nih.gov
Aromatic/Hydrophobic Region 24-methoxyphenyl ringπ-π stacking, hydrophobic interactions. nih.gov
Steric/Hydrophobic FeaturesMethyl groups at C2 and C4Dictating orientation and selectivity within a hydrophobic pocket. nih.gov
Hydrogen Bond AcceptorOxygen of the 4-methoxy groupAdditional hydrogen bonding. pharmacophorejournal.com

Correlations between Conformational Preferences and Biological Activities

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific orientation to fit into the binding site of its target. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is key to correlating structure with activity. mdpi.com

The conformation of N-arylbenzamides is largely defined by the torsion angles around the amide bond. A key conformational feature is the dihedral angle between the two aromatic rings. This angle is influenced by the substitution pattern on the rings, particularly by ortho substituents which can create steric hindrance and force the rings out of planarity.

While the specific conformational analysis of this compound is not available, studies on related compounds provide valuable information. For instance, the crystal structure of N-(aryl)-4-methoxybenzenesulfonamides, which are structurally related, shows that the dihedral angle between the two aromatic rings varies depending on the substitution, ranging from approximately 42° to 56°. researchgate.net In another study on adamantyl-based acyl-thioureas, conformational analysis revealed that the most stable conformer adopted an S-shaped geometry, which was confirmed by X-ray crystallography.

The presence of the methyl group at the ortho position (C2) of the N-phenyl ring in this compound is expected to have a significant impact on the molecule's conformation. This ortho-methyl group likely forces the N-phenyl ring to be twisted out of the plane of the amide group to a greater extent than in an unsubstituted N-phenylbenzamide. This twisting can have a dual effect: it might prevent a fully planar conformation that could be required for some target interactions, but it could also lock the molecule into a specific bioactive conformation that is optimal for binding to another target.

Correlations between conformational properties and biological activity have been established for various classes of molecules. For example, in a series of peptides, increased flexibility of the peptide backbone was correlated with decreased biological activity, suggesting that a more rigid conformation was preferred for target binding. A comprehensive conformational analysis of this compound analogues, using techniques such as NMR spectroscopy and computational modeling, would be necessary to establish a clear relationship between their preferred conformations and their biological activities.

Table 4: Key Conformational Parameters in N-Arylbenzamide Analogues

Conformational ParameterDescriptionInfluencing FactorsPotential Impact on ActivityReference
Dihedral Angle (Aromatic Ring 1 vs. Aromatic Ring 2)The angle between the planes of the two aromatic rings.Substituents on the rings, especially at ortho positions.Can determine the overall shape of the molecule and its fit into a binding site. researchgate.net
Torsion Angle (Aryl-N)Rotation around the bond connecting the N-phenyl ring to the amide nitrogen.Steric hindrance from ortho substituents.Affects the relative orientation of the N-phenyl ring.
Torsion Angle (C-C=O)Rotation around the bond connecting the benzoyl ring to the carbonyl carbon.Electronic effects of substituents on the benzoyl ring.Influences the orientation of the benzoyl ring. mdpi.com

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conicet.gov.ar This method is widely used in drug discovery to predict how a small molecule, such as N-(2,4-dimethylphenyl)-4-methoxybenzamide, might interact with a biological target, typically a protein or enzyme. mdpi.comscirp.org The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. ugm.ac.id

While specific molecular docking studies for this compound are not extensively available in the public domain, the general methodology for docking benzamide (B126) derivatives has been established in numerous studies. For instance, research on other benzamide-containing compounds has explored their interactions with a variety of protein kinases, which are important targets in cancer therapy. scirp.org In such studies, the benzamide moiety often participates in key hydrogen bonding interactions with the protein's backbone, anchoring the ligand in the binding site. The dimethylphenyl and methoxybenzamide portions of the molecule would then be positioned to form other interactions, such as hydrophobic and van der Waals interactions, with the surrounding amino acid residues.

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and the target protein. The ligand's geometry would be optimized, and its potential binding poses within the protein's active site would be sampled. The resulting poses would be scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, would be analyzed to understand the structural basis of binding. This information can be invaluable for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edujppres.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new or untested compounds. biointerfaceresearch.com

For a QSAR study involving this compound, a dataset of structurally related benzamide derivatives with measured biological activity against a specific target would be required. Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: such as partial charges and dipole moments, which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate the descriptors with the biological activity. jppres.com While no specific QSAR models for this compound are publicly available, studies on other benzamide derivatives have successfully employed QSAR to identify key structural features responsible for their activity. biointerfaceresearch.com Such models can guide the synthesis of new derivatives with potentially improved activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and other properties of molecules. conicet.gov.arrsc.org DFT calculations can provide valuable insights into the conformational preferences and electronic properties of this compound.

While specific DFT studies on this compound are limited, a crystallographic and computational study of the closely related compound, N-(2,4-dimethylphenyl)-4-methylbenzamide, provides a strong basis for understanding its conformational properties. nih.gov In the crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide, the two benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 75.8(1)°. nih.gov The amide group is also twisted out of the plane of both the 4-methylphenyl and the 2,4-dimethylphenyl rings. nih.gov This twisted conformation is a common feature in substituted benzanilides. nih.gov

DFT calculations for this compound would likely reveal a similar non-planar conformation. The calculations would involve optimizing the geometry of the molecule to find its lowest energy conformation. From the optimized geometry, various electronic properties can be calculated, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help predict sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis: NBO analysis can provide information about charge transfer and hyperconjugative interactions within the molecule.

These theoretical calculations provide a detailed picture of the molecule's intrinsic properties, which are fundamental to its behavior in chemical and biological systems.

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. chemrxiv.org An MD simulation of a complex between this compound and a target protein would provide insights into the stability of the binding and the nature of the interactions at an atomic level.

System Setup: The initial coordinates of the docked compound-protein complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation run would be performed to collect data on the trajectory of all atoms in the system.

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein can be monitored to assess the stability of the complex over time.

Interaction Analysis: The persistence of hydrogen bonds and other key interactions identified in the docking study can be evaluated.

Conformational Changes: MD simulations can capture any conformational changes in the protein or the ligand upon binding.

MD simulations provide a more dynamic and realistic picture of the ligand-protein interaction compared to the static view offered by molecular docking alone.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Pre-clinical Focus)

In silico ADME prediction tools are widely used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.govnih.govresearchgate.netbiointerfaceresearch.comjonuns.com These tools use computational models to predict various ADME parameters, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. Several web-based tools, such as SwissADME and pkCSM, are available for these predictions.

The predicted ADME properties for this compound are presented in the table below. These values were generated using publicly available prediction models and provide a preliminary assessment of the compound's drug-like properties.

PropertyPredicted ValueInterpretation
Molecular Weight255.31 g/molComplies with Lipinski's rule of five (<500 g/mol)
LogP (o/w)3.85Indicates good lipophilicity, within the range for oral absorption
Topological Polar Surface Area (TPSA)38.33 ŲSuggests good cell membrane permeability
Number of Hydrogen Bond Donors1Complies with Lipinski's rule of five (≤5)
Number of Hydrogen Bond Acceptors2Complies with Lipinski's rule of five (≤10)
Number of Rotatable Bonds3Indicates good conformational flexibility
Aqueous Solubility (logS)-4.12Predicted to be poorly soluble in water
Gastrointestinal AbsorptionHighPredicted to be well absorbed from the gastrointestinal tract
Blood-Brain Barrier PermeabilityYesPredicted to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions involving the CYP2D6 enzyme
CYP3A4 InhibitorNoLower potential for drug-drug interactions involving the CYP3A4 enzyme

These in silico predictions suggest that this compound has favorable physicochemical properties for oral bioavailability. However, the prediction of poor aqueous solubility and potential inhibition of the CYP2D6 enzyme are factors that would require experimental validation and consideration in any potential drug development program.

Preclinical Pharmacokinetics and Pharmacodynamics Dmpk Research

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a compound, or its susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile. if-pan.krakow.pldergipark.org.tr Assays to determine metabolic stability are typically performed in the early stages of drug discovery to identify and optimize compounds with favorable metabolic properties. nih.gov A common in vitro model for assessing Phase I metabolism involves the use of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. dergipark.org.trbioivt.com

In a typical microsomal stability assay, N-(2,4-dimethylphenyl)-4-methoxybenzamide would be incubated with liver microsomes from various species (e.g., human, rat, mouse) at a standard temperature of 37°C. evotec.com The reaction is initiated by the addition of a cofactor, typically NADPH. evotec.comresearchgate.net Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched. evotec.commercell.com The concentration of the parent compound remaining at each time point is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmercell.com

The rate of disappearance of the compound allows for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.comif-pan.krakow.pl These parameters are crucial for ranking compounds based on their metabolic lability and for predicting in vivo hepatic clearance. if-pan.krakow.plnih.gov

Table 1: Example In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog5512.6
Monkey5013.9

This table presents hypothetical data for illustrative purposes.

Cytochrome P450 (CYP450) Enzyme Inhibition Profiles

Investigating the potential of an NCE to inhibit CYP450 enzymes is a regulatory requirement and a critical step in assessing the risk of drug-drug interactions (DDIs). if-pan.krakow.plnih.gov Co-administration of a drug that inhibits a specific CYP enzyme can lead to increased plasma concentrations of other drugs metabolized by that same enzyme, potentially causing toxicity. nih.gov

The inhibitory potential of this compound against major human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be evaluated in vitro. nih.govfda.gov This is typically done by incubating human liver microsomes with a panel of probe substrates specific to each CYP isozyme in the presence and absence of the test compound. fda.govnih.gov A decrease in the rate of metabolite formation from the probe substrate indicates inhibition of the corresponding CYP enzyme. nih.gov

The results are typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. nih.gov These values help to classify the compound's inhibitory potency (e.g., potent, moderate, weak inhibitor) and guide further clinical DDI studies. fda.gov

Table 2: Example Cytochrome P450 Inhibition Profile for this compound

CYP IsozymeProbe SubstrateIC₅₀ (µM)Inhibition Potential
CYP1A2Phenacetin> 50Weak
CYP2B6Bupropion25.3Moderate
CYP2C8Amodiaquine> 50Weak
CYP2C9Diclofenac15.8Moderate
CYP2C19S-Mephenytoin> 50Weak
CYP2D6Dextromethorphan42.1Weak
CYP3A4Midazolam> 50Weak

This table presents hypothetical data for illustrative purposes.

Non-Human Animal Model Distribution Studies (e.g., Brain/Plasma Ratios, Tissue Distribution)

Understanding how a drug distributes throughout the body is fundamental to its efficacy and safety. Tissue distribution studies are conducted in non-human animal models (e.g., rats, mice) to determine the extent to which a compound penetrates various tissues and organs. nih.govnih.gov

Following administration of this compound to the animal model, plasma and various tissues (e.g., brain, liver, kidney, lung, heart) are collected at different time points. nih.govnih.gov The concentration of the compound in these samples is measured, often using LC-MS/MS. researchgate.net This data allows for the calculation of tissue-to-plasma concentration ratios, providing insight into the compound's tissue partitioning. nih.gov

For compounds targeting the central nervous system (CNS), the brain-to-plasma ratio is a particularly important parameter. nih.gov The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is considered the most relevant measure for predicting CNS activity, as it reflects the concentration of the drug available to interact with its target. nih.gov

Table 3: Example Tissue Distribution of this compound in Rats (Tissue-to-Plasma Ratio at 2 hours post-dose)

TissueConcentration (ng/g or ng/mL)Tissue-to-Plasma Ratio
Plasma500-
Brain7501.5
Liver25005.0
Kidney30006.0
Lung15003.0
Heart10002.0

This table presents hypothetical data for illustrative purposes.

Clearance Mechanisms in Preclinical Models

Clearance is a measure of the body's efficiency in eliminating a drug. Identifying the primary clearance mechanisms is crucial for predicting a drug's half-life and potential for accumulation. researchgate.net Clearance can occur through metabolism (hepatic clearance) or excretion (renal clearance).

In preclinical models, the total plasma clearance is determined from pharmacokinetic studies following intravenous administration. researchgate.net To differentiate between hepatic and renal clearance, radiolabeled compound can be administered, and the amounts of radioactivity excreted in urine and feces are measured.

In vitro studies using hepatocytes can further elucidate metabolic pathways, identifying the major metabolites formed. thermofisher.com For instance, studies might reveal that this compound is cleared primarily through hepatic metabolism, with specific metabolites identified. frontiersin.org Comparing the metabolic profiles across different species is also important for selecting the most appropriate animal model for toxicology studies. frontiersin.org

Table 4: Example Clearance Parameters for this compound in Rats

ParameterValueUnit
Plasma Clearance (CLp)20mL/min/kg
Volume of Distribution (Vd)2.5L/kg
Elimination Half-life (t½)2.0hours
Fraction Excreted Unchanged in Urine (fe)0.1-
Primary Clearance MechanismHepatic Metabolism-

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For N-(2,4-dimethylphenyl)-4-methoxybenzamide, the ¹H NMR spectrum provides distinct signals for each unique proton environment. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal information about neighboring protons.

The reported ¹H NMR data provides key structural confirmations. A singlet integrating to six protons at approximately 2.25 ppm corresponds to the two methyl groups on the aniline ring. evitachem.com The methoxy (B1213986) group protons on the benzoyl ring appear as a singlet at around 3.85 ppm. evitachem.com The aromatic protons on the aniline and benzoyl rings resonate in the downfield region, typically between 6.90 and 7.90 ppm. evitachem.com A singlet corresponding to the amide proton (N-H) is also observed, though its chemical shift can vary depending on solvent and concentration. evitachem.com

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityProton CountAssignmentReference
~2.25s6H2,4-CH₃ groups on aniline ring evitachem.com
~3.85s3H4-OCH₃ group on benzoyl ring evitachem.com
~6.90–7.20m3HAniline ring protons evitachem.com
~7.70–7.90m4HBenzoyl ring protons evitachem.com
~9.20s1HAmide NH evitachem.com
Note: s = singlet, m = multiplet. Chemical shifts are approximate and may vary based on experimental conditions.

¹³C NMR and 2D-NMR Spectroscopy While specific experimental data for ¹³C and 2D-NMR of this compound are not readily available in the reviewed literature, these techniques are indispensable for unambiguous structural assignment.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts. The spectrum would be expected to show distinct signals for the carbonyl carbon (typically δ 165-175 ppm), the aromatic carbons, the methoxy carbon (around δ 55 ppm), and the two methyl carbons on the dimethylphenyl ring (around δ 18-22 ppm).

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks within the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish longer-range (2-3 bond) correlations, for instance, between the amide proton and the carbonyl carbon, or between the methoxy protons and the carbon of the benzoyl ring to which it is attached.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₁₆H₁₇NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (255.31 g/mol ). Further fragmentation of the molecular ion provides a characteristic pattern that can help confirm the structure. Expected fragmentation could involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methoxybenzoyl cation and the 2,4-dimethylphenylaminyl radical, or vice versa.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. This is a definitive method for confirming the chemical formula of this compound as C₁₆H₁₇NO₂ by comparing the experimentally measured exact mass with the theoretically calculated mass. No specific HRMS data for this compound were found in the surveyed research literature.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. Although a specific spectrum for this compound is not available in the reviewed literature, the expected key vibrational frequencies include:

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, characteristic absorption band for the carbonyl group of the amide function, expected in the region of 1640-1680 cm⁻¹.

C-O Stretch: An absorption band associated with the aryl-ether methoxy group, typically found in the 1250 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

Chromatographic Methods (e.g., HPLC, LC-MS) for Purity Assessment and Analytical Method Development

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of non-volatile organic compounds like this compound. A typical method would involve reversed-phase chromatography, using a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The compound would elute at a specific retention time, and its purity would be assessed by the area percentage of its corresponding peak in the chromatogram, typically detected using a UV detector set to a wavelength where the aromatic system absorbs strongly.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is used not only to assess purity but also to confirm the identity of the main peak by its mass and to identify any impurities by their respective mass spectra. This is a powerful tool for analytical method development and quality control in a research setting. While purification via chromatography is a standard step in its synthesis, specific, validated analytical HPLC or LC-MS methods for this compound are not detailed in the surveyed literature. evitachem.com

Future Research Directions and Research Applications

Exploration of Novel Biological Targets for N-(2,4-dimethylphenyl)-4-methoxybenzamide and its Analogues

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. While the specific targets of this compound are not extensively defined in publicly available literature, its structural motifs suggest several plausible and unexplored biological activities. Future research could focus on screening this compound and its analogues against various enzyme families and receptors to uncover novel therapeutic potentials.

One promising area of investigation is the family of histone deacetylases (HDACs). Certain benzamide derivatives have been identified as potent and selective inhibitors of HDAC1 and HDAC2 nih.gov. Given this precedent, this compound could be evaluated for its inhibitory activity against different HDAC isoforms. Such studies would involve biochemical assays to determine the IC50 values against a panel of HDACs, followed by cellular assays to confirm on-target engagement. The exploration of structure-activity relationships (SAR) by synthesizing and testing analogues with modifications to the dimethylphenyl and methoxybenzoyl moieties could lead to the identification of more potent and selective HDAC inhibitors.

Another avenue for exploration is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, which plays a critical role in DNA damage repair. Benzamide derivatives have been successfully developed as PARP-1 inhibitors for cancer therapy nih.gov. Screening this compound for PARP-1 inhibitory activity could reveal a new class of potential anticancer agents. Mechanistic studies could then elucidate the mode of inhibition and the compound's effects on cell cycle progression and apoptosis in cancer cell lines nih.gov.

Furthermore, the benzimidazole scaffold, which shares some structural similarities with the benzamide core, has shown a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govijpsr.com. This suggests that this compound and its analogues could be screened against a diverse panel of microbial strains and inflammatory targets.

The following table outlines potential biological targets for future investigation:

Potential Biological Target Family Rationale Key Investigational Assays
Histone Deacetylases (HDACs)Precedent of benzamide-based HDAC inhibitors nih.gov.Biochemical IC50 determination against HDAC isoforms, cellular target engagement assays.
Poly(ADP-ribose) Polymerases (PARPs)Benzamide scaffold present in known PARP-1 inhibitors nih.gov.PARP-1 enzymatic assays, cancer cell line proliferation assays, DNA damage studies.
Microbial TargetsBroad antimicrobial activity of related heterocyclic scaffolds nih.govijpsr.com.Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.
Inflammatory MediatorsAnti-inflammatory potential of benzamide and related structures .Assays for inhibition of key inflammatory enzymes (e.g., COX, LOX) and cytokine production.

Development of Prodrug Strategies for Improved Pharmacological Profiles (Pre-clinical)

Prodrug design is a well-established strategy to overcome suboptimal pharmacokinetic and pharmacodynamic properties of a pharmacologically active molecule researchgate.net. For this compound, the development of prodrugs could enhance its solubility, permeability, and metabolic stability, potentially leading to improved bioavailability and therapeutic efficacy in preclinical models.

The amide bond in this compound is generally stable; however, specific promoieties can be attached to the molecule to create carrier-linked prodrugs orientjchem.org. These promoieties are designed to be cleaved in vivo by specific enzymes or under certain physiological conditions to release the active parent drug.

One approach could involve the introduction of a promoiety that increases aqueous solubility. For instance, the attachment of a phosphate group or a highly water-soluble amino acid could significantly enhance the solubility of the compound, which is beneficial for parenteral formulations mdpi.com.

To improve membrane permeability and oral absorption, lipophilic promoieties could be conjugated to the molecule. However, a careful balance must be maintained to avoid excessive lipophilicity, which can lead to poor aqueous solubility and rapid metabolism. N-acylation of the amide nitrogen is a less common but potential strategy, though the resulting derivatives often exhibit high stability nih.gov. A more viable approach might be to introduce functional groups on the aromatic rings that can be masked with cleavable moieties.

The following table summarizes potential prodrug strategies for this compound:

Prodrug Strategy Promoieties Potential Advantage Activation Mechanism
Increased Aqueous SolubilityPhosphate esters, amino acids, polyethylene glycol (PEG) researchgate.net.Improved solubility for intravenous administration.Enzymatic cleavage by phosphatases or peptidases .
Enhanced PermeabilityLipophilic amino acids, fatty acids.Increased passive diffusion across biological membranes.Hydrolysis by esterases or amidases.
Targeted DeliveryPeptides recognized by specific transporters (e.g., PEPT1) mdpi.comresearchgate.net.Site-specific delivery to tissues overexpressing the transporter.Enzymatic cleavage at the target site.

Preclinical evaluation of these prodrugs would involve in vitro stability studies in plasma and liver microsomes, followed by in vivo pharmacokinetic studies in animal models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.

Application in Chemical Probe Development for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target nih.govwikipedia.orgpromega.com. High-quality chemical probes are characterized by their high potency, selectivity, and demonstrated on-target activity in cellular contexts nih.gov. This compound, upon identification of a specific and potent biological target, could serve as a scaffold for the development of chemical probes.

The development of a chemical probe from this scaffold would involve several steps. First, the SAR would need to be thoroughly established to understand which positions on the molecule are tolerant of modification without loss of activity. Once a suitable attachment point is identified, a linker can be introduced to connect a reporter tag. Common reporter tags include fluorophores for imaging applications, biotin for affinity purification, or photoreactive groups for covalent labeling of the target protein mdpi.com.

For example, if this compound is found to be a potent HDAC inhibitor, it could be converted into a photoreactive probe. This would involve the incorporation of a photoaffinity labeling group, such as a diazirine or an azide, onto the benzamide scaffold nih.gov. Such probes, when irradiated with UV light, form a covalent bond with the target protein, allowing for its identification and characterization in complex biological samples nih.gov.

The following table outlines the key characteristics and development steps for a chemical probe based on this compound:

Probe Characteristic Description Example Application
Potency High affinity for the target protein (typically IC50 or Kd < 100 nM) nih.gov.Enables target engagement at low concentrations, minimizing off-target effects.
Selectivity Significantly higher affinity for the intended target over other related proteins (>30-fold) promega.comnih.gov.Ensures that the observed biological effects are due to modulation of the intended target.
On-Target Engagement Demonstrable interaction with the target in a cellular or in vivo setting.Cellular thermal shift assays (CETSA) or target knockdown experiments to validate on-target effects.
Reporter Tag A functional group attached via a linker for detection or isolation.Fluorescent tags for microscopy, biotin for pull-down experiments, or photoreactive groups for target identification mdpi.com.

The development of such probes would be invaluable for elucidating the biological function of its target protein and for validating it as a potential therapeutic target.

Potential for Lead Optimization in Preclinical Drug Discovery Programs

Should this compound demonstrate promising activity against a therapeutically relevant target, it could serve as a starting point for a lead optimization program. The goal of lead optimization is to systematically modify the chemical structure of a lead compound to improve its potency, selectivity, and ADMET properties, ultimately leading to a preclinical drug candidate.

The benzamide scaffold of this compound offers multiple sites for chemical modification. The 2,4-dimethylphenyl ring, the 4-methoxybenzoyl ring, and the central amide linker can all be systematically altered to explore the SAR. For instance, the methyl groups on the phenyl ring could be replaced with other alkyl or electron-withdrawing groups to probe the steric and electronic requirements of the binding pocket. Similarly, the methoxy (B1213986) group on the benzoyl ring could be moved to other positions or replaced with different substituents to optimize target engagement.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to guide the design of new analogues with improved properties nih.gov. These in silico predictions would then be validated through the synthesis and biological evaluation of the designed compounds.

The following table details potential modifications for lead optimization:

Molecular Region Potential Modifications Objective
2,4-Dimethylphenyl RingVarying the position and nature of substituents (e.g., halogens, trifluoromethyl).Improve potency and selectivity; modulate metabolic stability.
4-Methoxybenzoyl RingAltering the position and identity of the alkoxy group; introducing other functional groups.Enhance binding affinity and explore interactions with the target's active site.
Amide LinkerReplacement with bioisosteres (e.g., thioamide, reverse amide).Improve metabolic stability and conformational properties.

A successful lead optimization program would result in a preclinical candidate with a well-defined mechanism of action, potent in vivo efficacy, and a favorable safety profile.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity nih.govnih.gov. The this compound scaffold can be used as a template for the design of a combinatorial library of related compounds. Combinatorial chemistry enables the rapid synthesis of a large number of diverse molecules from a common scaffold and a set of building blocks nih.govcombichemistry.com.

A combinatorial library based on this compound could be generated by varying the substituents on both aromatic rings. For example, a library could be synthesized by reacting a series of substituted benzoic acids with a series of substituted anilines. This approach would generate a diverse set of benzamide analogues that could then be screened in HTS campaigns against various biological targets.

The data generated from HTS of such a library can be used to build SAR models, which can then guide the design of more focused libraries for lead optimization. The integration of combinatorial chemistry and HTS provides a powerful platform for the discovery of novel bioactive compounds based on the this compound scaffold.

The following table outlines the steps for integrating this compound with HTS and combinatorial chemistry:

Step Description Key Technologies
Library Design Design of a combinatorial library based on the this compound scaffold with diverse substituents.Computational chemistry for diversity analysis and property prediction.
Library Synthesis Parallel synthesis of the designed library of compounds.Solid-phase or solution-phase parallel synthesis techniques combichemistry.com.
High-Throughput Screening Screening of the library against a panel of biological targets.Automated liquid handling, plate readers, and various assay technologies (e.g., fluorescence, luminescence) nih.gov.
Hit Identification and Validation Identification of active compounds ("hits") and confirmation of their activity.Dose-response curves, secondary assays to eliminate false positives.
SAR Analysis Analysis of the relationship between chemical structure and biological activity.Cheminformatics and QSAR modeling.

This approach could significantly accelerate the discovery of new therapeutic agents derived from the this compound chemical class.

Applications in Agrochemical Research or Materials Science

While the primary focus of research on benzamide derivatives has been in medicinal chemistry, there is potential for their application in other fields such as agrochemical research and materials science.

In agrochemical research, novel small molecules are constantly being sought for their potential as herbicides, insecticides, or fungicides. The benzamide scaffold is present in some commercially available agrochemicals. A simplified derivative of the anthelmintic drug albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis nih.gov. This suggests that this compound and its analogues could be screened for activity against various agricultural pests and pathogens. Such screening would involve in vitro assays against relevant fungal and bacterial strains, as well as in vivo testing on insect and plant models.

In the field of materials science, the structural properties of this compound, such as its crystal packing and intermolecular interactions, could be of interest. The presence of amide groups allows for the formation of hydrogen bonds, which can influence the self-assembly and bulk properties of the material nih.govresearchgate.net. The specific conformation and crystal structure of this compound have been described, revealing intermolecular N—H⋯O hydrogen bonds that link the molecules into chains researchgate.net. Further research could explore the synthesis of polymers or liquid crystals incorporating this benzamide moiety to investigate their potential applications in areas such as organic electronics or functional materials.

The following table summarizes potential non-medicinal applications:

Field Potential Application Rationale Investigational Approach
Agrochemical ResearchHerbicide, insecticide, fungicide, anthelmintic.The benzamide scaffold is present in some agrochemicals; related compounds show anthelmintic activity nih.gov.Screening against a panel of agricultural pests and pathogens.
Materials ScienceOrganic electronics, functional polymers, liquid crystals.The rigid structure and hydrogen bonding capabilities of the molecule nih.govresearchgate.net.Synthesis and characterization of polymers and co-crystals incorporating the benzamide moiety.

While these applications are more speculative, they represent intriguing avenues for future interdisciplinary research on this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2,4-dimethylphenyl)-4-methoxybenzamide, and how can coupling reagents improve yield?

  • Methodology : Use carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety for amide bond formation. Reactions should be conducted at low temperatures (-50°C) to minimize side reactions and improve regioselectivity .
  • Key Parameters :

  • Solvent: Dichloromethane or dimethylformamide.
  • Stoichiometry: 1:1 molar ratio of carboxylic acid to amine.
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What solvent and pH conditions maximize the compound’s stability for fluorescence studies?

  • Methodology :

  • Solvent : Use polar aprotic solvents (e.g., DMSO) to enhance solubility. Avoid protic solvents (e.g., ethanol) due to hydrogen-bonding interference .
  • pH : Optimize at pH 5.0 (buffered with acetate) to stabilize the fluorophore and minimize protonation/deprotonation artifacts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Hec1/Nek2 mitotic pathway) based on structural analogs .
  • QSAR : Corrogate substituent effects (e.g., methoxy position) with activity using Gaussian09 for DFT calculations .
    • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from kinase inhibition studies) .

Q. How to resolve discrepancies in fluorescence intensity data under varying experimental conditions?

  • Methodology :

  • Temperature Control : Maintain 25°C to prevent thermal quenching; use a thermostatted cuvette holder .
  • Time-Resolved Studies : Measure fluorescence decay kinetics to distinguish static vs. dynamic quenching mechanisms .
  • Binding Constant Analysis : Apply Stern-Volmer plots to quantify interactions with metal ions (e.g., Pb²⁺) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodology :

  • X-ray Diffraction : Use SHELXL for refinement of high-resolution data (≤1.0 Å). Optimize hydrogen atom placement with SHELXPRO .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters .

Q. How to address conflicting reports on the compound’s metabolic stability in biological systems?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes and monitor degradation via LC-MS. Compare with known metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Isotope Labeling : Use ¹³C-labeled methoxy groups to track metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.